1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butan-2-yl)-3-iodobicyclo[111]pentane is a derivative of the bicyclo[111]pentane framework, which is known for its unique three-dimensional structure and high strain energy This compound features an iodine atom and a butan-2-yl group attached to the bicyclo[11
Preparation Methods
The synthesis of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Carbene insertion into the central bond of bicyclo[1.1.0]butanes is another practical and scalable method . These methods allow for the installation of various substituents at the bridgehead positions, including iodine and butan-2-yl groups.
Industrial production methods for such compounds are still under development, with a focus on optimizing reaction conditions and scalability. The use of photoredox catalysis and other advanced techniques has shown promise in improving yields and selectivity .
Chemical Reactions Analysis
1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are particularly effective, often leading to ring-opening or rearrangement products.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane largely depends on its application. In drug discovery, it acts as a bioisostere, mimicking the geometry and substituent exit vectors of benzene rings while offering enhanced solubility and metabolic stability . The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes .
Comparison with Similar Compounds
1-(butan-2-yl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-azabicyclo[1.1.0]butane: Features a nitrogen atom at one bridgehead, exhibiting diverse chemistry and applications.
Bicyclo[1.1.0]butanes: These compounds are valued as intermediates in strain-release chemistry, with applications in bioconjugation processes.
The uniqueness of 1-(butan-2-yl)-3-iodobicyclo[11
Properties
CAS No. |
137335-06-9 |
---|---|
Molecular Formula |
C9H15I |
Molecular Weight |
250.1 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.